molecular formula C10H12FNO2 B11925994 (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

Katalognummer: B11925994
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: MWAZHPYPJNEKID-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorophenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid typically involves the use of protected intermediates to ensure the selective formation of the desired product. One common method involves the use of a protected amino acid derivative, such as BOC- ® -3-amino-4-(2,4,5-trifluorophenyl)butyric acid . The reaction conditions often include the use of polar organic solvents and specific condensation reagents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of high-purity starting materials and controlled reaction conditions to minimize the formation of impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives. Substitution reactions on the fluorophenyl group can lead to various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI-Schlüssel

MWAZHPYPJNEKID-VIFPVBQESA-N

Isomerische SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F

Kanonische SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.